molecular formula C16H20Cl2N2O3S B4237726 [1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B4237726
M. Wt: 391.3 g/mol
InChI Key: KWXPUVJHAUBPNF-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinylcarbonyl group, and a dichlorophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the dichlorophenylsulfonyl group and the pyrrolidinylcarbonyl group. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions are used to introduce the dichlorophenylsulfonyl group onto the piperidine ring.

    Amide bond formation: This step involves the coupling of the pyrrolidinylcarbonyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for various substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-pyrrolidinyl)piperidine

Uniqueness

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3S/c17-13-5-6-14(18)15(10-13)24(22,23)20-9-3-4-12(11-20)16(21)19-7-1-2-8-19/h5-6,10,12H,1-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXPUVJHAUBPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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